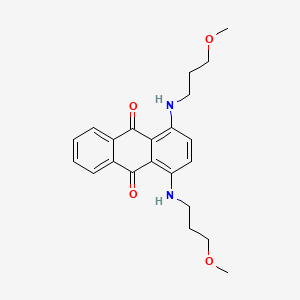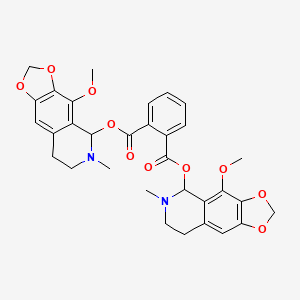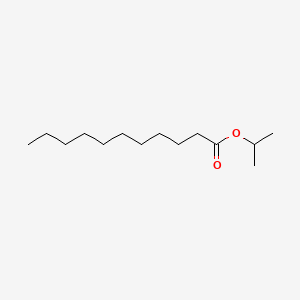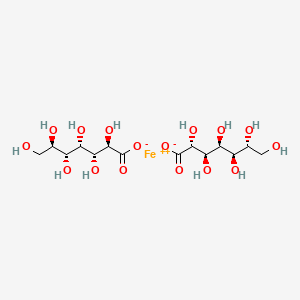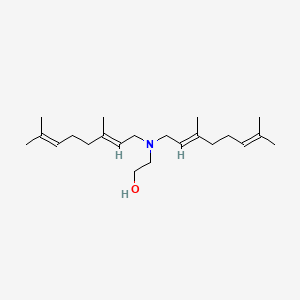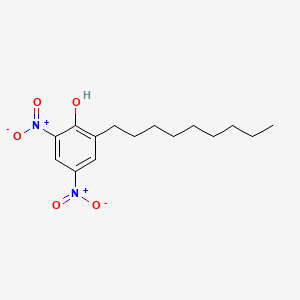![molecular formula C16H34O4 B12662450 1-[2-(2-Hydroxyethoxy)ethoxy]dodecan-2-ol CAS No. 61625-13-6](/img/structure/B12662450.png)
1-[2-(2-Hydroxyethoxy)ethoxy]dodecan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-Hydroxyethoxy)ethoxy]dodecan-2-ol is a chemical compound with the molecular formula C16H34O4 and a molecular weight of 290.44 g/mol . It is characterized by the presence of hydroxyl groups and ether linkages, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Hydroxyethoxy)ethoxy]dodecan-2-ol typically involves the reaction of dodecan-2-ol with ethylene oxide in the presence of a catalyst. The reaction proceeds through a series of ethoxylation steps, where ethylene oxide is added to the hydroxyl group of dodecan-2-ol, forming the desired product . The reaction conditions often include:
Temperature: 100-150°C
Pressure: 1-5 atm
Catalyst: Potassium hydroxide (KOH) or sodium hydroxide (NaOH)
Industrial Production Methods
In an industrial setting, the production of this compound is carried out in large reactors equipped with temperature and pressure control systems. The process involves continuous feeding of dodecan-2-ol and ethylene oxide into the reactor, along with the catalyst. The reaction mixture is then subjected to distillation to separate the desired product from unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Hydroxyethoxy)ethoxy]dodecan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation reactions.
Major Products Formed
Oxidation: Formation of dodecanoic acid or dodecanal.
Reduction: Formation of dodecane or dodecan-2-ol.
Substitution: Formation of dodecyl halides or dodecyl amines.
Scientific Research Applications
1-[2-(2-Hydroxyethoxy)ethoxy]dodecan-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the preparation of biological buffers and as a solubilizing agent for hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, detergents, and lubricants due to its surfactant properties.
Mechanism of Action
The mechanism of action of 1-[2-(2-Hydroxyethoxy)ethoxy]dodecan-2-ol is primarily based on its ability to interact with hydrophobic and hydrophilic molecules. The hydroxyl groups and ether linkages allow it to form hydrogen bonds and van der Waals interactions with various substrates. This property makes it an effective surfactant, capable of reducing surface tension and stabilizing emulsions .
Comparison with Similar Compounds
Similar Compounds
1-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethoxy]dodecan-2-ol: This compound has additional ethoxy groups, making it more hydrophilic and enhancing its solubilizing properties.
1-(2-Hydroxyethoxy)dodecan-2-ol: This compound has fewer ethoxy groups, making it less hydrophilic but still effective as a surfactant.
Uniqueness
1-[2-(2-Hydroxyethoxy)ethoxy]dodecan-2-ol is unique due to its balanced hydrophilic-lipophilic properties, making it versatile in various applications. Its ability to form stable emulsions and solubilize hydrophobic compounds sets it apart from other similar compounds .
Properties
CAS No. |
61625-13-6 |
|---|---|
Molecular Formula |
C16H34O4 |
Molecular Weight |
290.44 g/mol |
IUPAC Name |
1-[2-(2-hydroxyethoxy)ethoxy]dodecan-2-ol |
InChI |
InChI=1S/C16H34O4/c1-2-3-4-5-6-7-8-9-10-16(18)15-20-14-13-19-12-11-17/h16-18H,2-15H2,1H3 |
InChI Key |
XAKJPEDIIFHZPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(COCCOCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


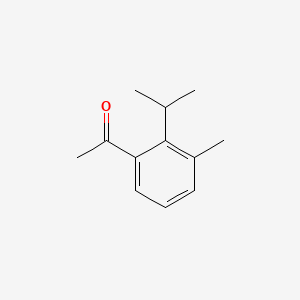
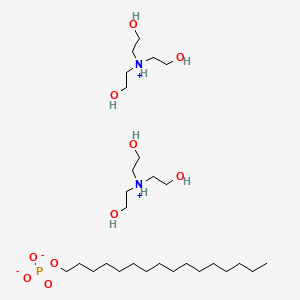
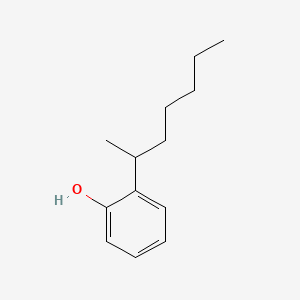
![Triethoxy[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane](/img/structure/B12662389.png)
![(3S)-3-[(3R)-hexan-3-yl]oxolane-2,5-dione](/img/structure/B12662398.png)

